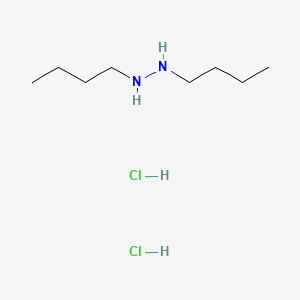

1,2-Dibutylhydrazine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

78776-28-0 |

|---|---|

Molecular Formula |

C8H22Cl2N2 |

Molecular Weight |

217.18 g/mol |

IUPAC Name |

1,2-dibutylhydrazine;dihydrochloride |

InChI |

InChI=1S/C8H20N2.2ClH/c1-3-5-7-9-10-8-6-4-2;;/h9-10H,3-8H2,1-2H3;2*1H |

InChI Key |

CPWKROHLZUZJCB-UHFFFAOYSA-N |

SMILES |

CCCCNNCCCC.Cl.Cl |

Canonical SMILES |

CCCCNNCCCC.Cl.Cl |

Other CAS No. |

78776-28-0 |

Related CAS |

1744-71-4 (Parent) |

Synonyms |

1,2-di-n-butylhydrazine 1,2-di-n-butylhydrazine dihydrochloride 1,2-dibutylhydrazine n,n'-dibutylhydrazine |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: DNA Alkylating Properties of Symmetrical Dimethylhydrazine (SDMH)

Executive Summary

Symmetrical 1,2-dimethylhydrazine (SDMH) is a potent, organotropic colon carcinogen used extensively to model sporadic and inflammation-associated colorectal cancer (CRC) in rodents. Unlike direct-acting alkylating agents (e.g., MNU), SDMH is a pro-carcinogen . It requires a multi-step metabolic activation involving hepatic oxidation and colonic bacterial hydrolysis to generate the ultimate alkylating species: the methyldiazonium ion .

This guide details the molecular mechanism of SDMH-mediated DNA alkylation, specifically the formation of

Chemical Identity & Critical Handling

SDMH is most stable and commercially available as 1,2-Dimethylhydrazine dihydrochloride (

The "Acidic Trap" in Experimental Design

Novice researchers often dissolve the dihydrochloride salt directly in water or saline. This yields a highly acidic solution (pH < 2.0).

-

Consequence: Subcutaneous (SC) or Intraperitoneal (IP) injection of unbuffered SDMH causes severe local necrosis, ulceration, and erratic absorption, invalidating dose-response data.

-

Correction: The salt must be neutralized to physiologic pH (6.5–7.0) using a buffering agent (Sodium Bicarbonate or NaOH) immediately prior to administration.

| Property | Specification |

| CAS Number | 306-37-6 (Dihydrochloride) |

| Molecular Weight | 133.02 g/mol |

| Solubility | Highly soluble in water (>100 mg/mL) |

| Stability | Hygroscopic.[1] Oxidizes in air. Solutions must be prepared fresh. |

| Toxicity | Extreme. Potent carcinogen/neurotoxin. Use fume hood + double nitrile gloves. |

Metabolic Activation Pathway

SDMH systemic toxicity and colon specificity are driven by "transport-activation." The liver oxidizes the compound, but the colon releases the active payload.

The Mechanism[2][3]

-

Hepatic Oxidation: SDMH is oxidized by CYP2E1 to Azomethane (gas), then to Azoxymethane (AOM).

-

Hydroxylation: AOM is hydroxylated to Methylazoxymethanol (MAM).[2]

-

Conjugation & Transport: MAM is glucuronidated (MAM-Glc) in the liver and excreted via bile into the intestine.

-

Colonic Release: Bacterial

-glucuronidase hydrolyzes the conjugate, releasing free MAM. -

Ultimate Carcinogen: MAM spontaneously decomposes into the highly reactive methyldiazonium ion (

).

Visualization: Metabolic Activation Flow

Figure 1: The "Transport-Activation" mechanism ensuring colon-specific delivery of the alkylating agent.

Mechanism of DNA Alkylation[2][3]

The methyldiazonium ion is a "hard" alkylating agent. It attacks nucleophilic centers on DNA bases via an

The Adduct Profile

While methylation occurs at multiple sites, two adducts are physically and biologically dominant:

-

-methylguanine (

-

Abundance: ~70–85% of total methylation.

-

Pathology: Generally non-mutagenic because it does not interfere with Watson-Crick base pairing. However, it destabilizes the glycosidic bond, leading to depurination (abasic sites) which can cause strand breaks if not repaired by Base Excision Repair (BER).

-

-

-methylguanine (

-

Abundance: ~5–8% of total methylation.

-

Pathology: Highly Mutagenic. The methyl group at the

position locks guanine into a conformation that pairs with Thymine (instead of Cytosine) during replication. -

Result: G:C

A:T transition mutation. This is the hallmark driver of KRAS mutations in SDMH-induced tumors.

-

Visualization: The Mutagenic Cascade

Figure 2: The critical path from alkylation to mutation. Note that MGMT saturation is the rate-limiting step for carcinogenesis.

Validated Experimental Protocol (Rat Model)

Objective: Induction of colorectal adenocarcinoma in Wistar or Sprague-Dawley rats. Safety: All weighing and solubilization must occur in a certified chemical fume hood.

A. Solution Preparation (Weekly Fresh)

Do not store SDMH in solution. It hydrolyzes and oxidizes.

-

Calculate Dose: 20 mg/kg body weight (calculated as the free base).

-

Correction Factor: If using dihydrochloride salt (

) vs free base (

-

-

Vehicle: 1mM EDTA in sterile saline (0.9% NaCl). EDTA prevents metal-catalyzed oxidation.

-

Solubilization: Dissolve SDMH salt in the vehicle.

-

Neutralization (CRITICAL):

-

The pH will be ~1.5.

-

Add 1M Sodium Bicarbonate (

) or dilute NaOH dropwise while monitoring with a micro-pH probe or litmus paper. -

Target pH: 6.5 – 7.0.

-

Warning: If pH > 7.5, SDMH auto-oxidizes rapidly (turning yellow). Discard if yellow.

-

B. Administration Schedule

| Phase | Action | Frequency | Duration |

| Acclimatization | Standard Diet | N/A | 1 Week |

| Induction | SDMH Injection (SC, groin) | 1x Weekly | 12–16 Weeks |

| Latency | No treatment | N/A | 4–8 Weeks post-induction |

| Termination | Sacrifice & Histology | N/A | Week 20–24 |

C. Validation Markers

To confirm successful alkylation before tumors appear, you may sacrifice a sentinel animal at Week 4:

-

IHC: Stain distal colon sections for

-H2AX (DSB marker). -

Apoptosis: TUNEL assay in crypt base (indicates acute toxicity).

Quantification of Adducts

For pharmacokinetic studies, quantifying the specific adducts is superior to counting tumors.

Method 1: LC-MS/MS (Gold Standard)

-

Sample: Colonic mucosal scraping.

-

Processing: DNA isolation

Acid hydrolysis (0.1N HCl, 70°C, 30 min) to release purines. -

Detection:

- -mG: High abundance, easy to detect. Used as a marker of total exposure.

- -mG: Low abundance. Requires high-sensitivity mass spec. Used as a marker of mutagenic potential.

Method 2: Immunohistochemistry (IHC)

-

Antibody: Monoclonal antibodies against

-mG are available. -

Utility: Allows visualization of the distribution of alkylation along the crypt axis. SDMH targets the proliferative zone at the base of the crypt.

References

-

Rosenberg, D. W., Giardina, C., & Tanaka, T. (2009). Mouse models for the study of colon carcinogenesis. Carcinogenesis, 30(2), 183–196.

-

Pegg, A. E. (2000). Repair of O6-alkylguanine by alkyltransferases. Mutation Research/Reviews in Mutation Research, 462(2-3), 83-100.

-

Fiala, E. S. (1977). Investigations into the metabolism and mode of action of the colon carcinogens 1,2-dimethylhydrazine and azoxymethane. Cancer, 40(S5), 2436-2445.

-

Waly, M. I., et al. (2014). The Mechanistic Pathways of Colorectal Cancer Induced by 1,2-Dimethylhydrazine. Asian Pacific Journal of Cancer Prevention, 15(23).

-

IARC Monographs. (1999). 1,2-Dimethylhydrazine.[1][2][3][4][5][6][7][8][9] Volume 71. International Agency for Research on Cancer.

Sources

- 1. 1,2-Dimethylhydrazine dihydrochloride | C2H10Cl2N2 | CID 9380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biochemical and molecular aspects of 1,2-dimethylhydrazine (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of Colon Cancer in Mice with 1,2-Dimethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 1,2-Dimethylhydrazine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. clinmedjournals.org [clinmedjournals.org]

- 9. semanticscholar.org [semanticscholar.org]

The DMH Paradigm: A Technical Guide to 1,2-Dimethylhydrazine in Colon Cancer Research

Executive Summary & Historical Context

1,2-Dimethylhydrazine (DMH) represents the foundational "Gold Standard" for chemically induced colorectal cancer (CRC) models. First characterized by Druckrey et al. (1967) , this hydrazine derivative revolutionized oncology by providing the first reproducible, organotropic model for sporadic colon cancer in rodents.

Unlike genetic models (e.g.,

While its metabolite Azoxymethane (AOM) is now frequently used for its higher potency, DMH remains critical for research focusing on xenobiotic metabolism, as it encompasses the full hepatic activation cascade lacking in direct-acting alkylating agents.

Mechanism of Action: The Metabolic Cascade

Expertise Insight: DMH is a procarcinogen .[1][2][3] It is biologically inert until metabolically activated. This is a critical experimental variable; animals with impaired hepatic function (or specific P450 knockouts) will not develop tumors effectively, regardless of the dosage.

The Activation Pathway

-

Hepatic Oxidation: DMH is oxidized in the liver to Azomethane , then to Azoxymethane (AOM) , and finally to Methylazoxymethanol (MAM) .

-

Transport: MAM is stable enough to be transported via the bloodstream or excreted into bile (glucuronide conjugate).

-

Colonic Activation: In the colon, bacterial

-glucuronidase hydrolyzes the conjugate, releasing free MAM. -

The Ultimate Carcinogen: MAM spontaneously decomposes into the methyldiazonium ion , a highly reactive alkylating agent.[1][3]

-

DNA Damage: This ion methylates DNA bases, most critically at the

-position of guanine (

Visualization: The DMH Metabolic Axis

Figure 1: The metabolic activation pathway of DMH from systemic injection to colonic DNA alkylation.

Validated Experimental Protocol

Trustworthiness: This protocol is based on the standard Wistar/F344 rat model. Consistency in pH and timing is the primary determinant of tumor incidence.

Phase 1: Preparation (The Critical Variable)

DMH is typically supplied as 1,2-Dimethylhydrazine dihydrochloride .[4] It is highly acidic in solution.

-

Risk: Injecting unbuffered DMH causes severe tissue necrosis and inflammation at the injection site, altering systemic stress responses.

-

Solution: You must buffer the solution.

-

Dissolve DMH in 1 mM EDTA saline.

-

Adjust pH to 6.5 - 7.0 using 1M NaOH.

-

Prepare fresh immediately before use. Never store dissolved DMH.

-

Phase 2: The Induction Workflow

-

Subject: Male Wistar or Fischer 344 rats (6-7 weeks old).

-

Route: Subcutaneous (SC) injection in the groin (alternating sides weekly).

-

Frequency: Once weekly for 12 to 20 weeks .

Phase 3: Progression & Endpoints

-

Weeks 1-4: Initiation. No visible lesions.

-

Weeks 6-10: Appearance of Aberrant Crypt Foci (ACF) .

-

Weeks 20-30: Adenoma to Adenocarcinoma progression.[9]

-

Endpoint: Histopathological confirmation of invasion.

Visualization: Experimental Timeline

Figure 2: Standard timeline for DMH-induced carcinogenesis showing critical dosing and biomarker checkpoints.

Comparative Analysis: DMH vs. AOM

Why choose DMH over AOM? While AOM is easier to use, DMH is cheaper and historically grounded. However, AOM is the proximal carcinogen, bypassing the first oxidation step.

Table 1: Technical Comparison of Chemical Models

| Feature | 1,2-Dimethylhydrazine (DMH) | Azoxymethane (AOM) |

| Chemical Nature | Procarcinogen (Needs 2-step activation) | Proximal Carcinogen (Needs 1-step activation) |

| Metabolic Requirement | High (Liver CYP2E1 dependent) | Moderate |

| Stability | Low (Unstable in solution) | High (Stable in solution) |

| Standard Dosage | 20 mg/kg (Weekly) | 10-15 mg/kg (Weekly) |

| Tumor Latency | 20-30 Weeks | 18-24 Weeks |

| Primary Utility | Metabolic studies, Chemoprevention | High-throughput screening, Inflammation models (AOM/DSS) |

| Cost | Low | High |

Safety & Handling (Critical)

Hydrazine derivatives are notorious for instability and toxicity.

-

Carcinogenicity: DMH is a Group 2A Carcinogen.[4] It is volatile. All preparation must occur in a Class II Biosafety Cabinet .

-

Deactivation: Spills must be neutralized immediately with 5% Sodium Hypochlorite (Bleach) .

-

Waste: Bedding from treated animals contains active metabolites for up to 48 hours post-injection. Treat all cage waste as hazardous chemical waste during the injection period.

References

-

Druckrey, H., et al. (1967). Organotropic carcinogenic effects of 65 different N-nitroso compounds on BD-rats. Zeitschrift für Krebsforschung, 69(2), 103-201.

-

Bird, R. P. (1987). Observation and quantification of aberrant crypts in the murine colon treated with a colon carcinogen: preliminary findings.[7][8][10] Cancer Letters, 37(2), 147-151.[7]

-

Rosenberg, D. W., Giardina, C., & Tanaka, T. (2009). Mouse models for the study of colon carcinogenesis. Carcinogenesis, 30(2), 183-196.

-

Perše, M., & Cerar, A. (2011). Morphological and molecular alterations in 1,2 dimethylhydrazine and azoxymethane induced colon carcinogenesis in rats. Journal of Biomedicine and Biotechnology, 2011, 473964.

-

Newell, L. E., & Heddle, J. A. (2004). The potent colon carcinogen, 1,2-dimethylhydrazine, induces mutations in the small intestine of the cII mouse. Mutation Research, 554(1-2), 241-250.

Sources

- 1. Biochemical and molecular aspects of 1,2-dimethylhydrazine (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical and molecular aspects of 1,2-dimethylhydrazine (DMH)-induced colon carcinogenesis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. journal.waocp.org [journal.waocp.org]

- 6. The effect of 1,2-dimethylhydrazine (DMH) carcinogenesis on peripheral T cell subsets in the Wistar Furth rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Aberrant crypt foci in colorectal carcinogenesis. Cell and crypt dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Physicochemical Characterization of 1,2-Dimethylhydrazine Dihydrochloride

Executive Summary

1,2-Dimethylhydrazine dihydrochloride (1,2-DMH[1][2][3][4][5][6][7][8]·2HCl) is a potent, organotropic colon carcinogen widely utilized in oncological research to induce colorectal adenocarcinomas in rodent models.[3] Unlike its free-base counterpart—a volatile, fuming liquid—the dihydrochloride salt is a solid, crystalline entity selected for its relative stability and precise dosing capabilities.

This guide provides a definitive technical description of the compound's physical appearance, stability markers, and handling protocols. It is designed to ensure experimental reproducibility and operator safety, adhering to the highest standards of laboratory integrity.

Physicochemical Characterization

Macroscopic Appearance and Crystal Habit

In its pure reagent grade (>98%), 1,2-DMH·2HCl presents as a white to off-white crystalline powder .

-

Texture: Fine, granular powder.

-

Crystal Structure: When recrystallized from aqueous solutions, it forms distinct prisms .

-

Hygroscopic Alteration: The compound is significantly hygroscopic.[6] Upon exposure to ambient moisture, the distinct crystalline powder will absorb water, transitioning into a sticky, clumping mass. This physical change is a primary indicator of compromised storage integrity.

Key Physical Constants

The following data points serve as the baseline for verifying the identity and purity of the substance before experimental use.

| Property | Value / Description | Note |

| Molecular Formula | C₂H₈N₂[9][2][3][5][7][10] · 2HCl | Stabilized salt form |

| Molecular Weight | 133.02 g/mol | Used for molarity calculations |

| Melting Point | 167°C – 170°C | Decomposes upon melting [1] |

| Solubility (Water) | >100 mg/mL | Highly soluble; exothermic dissolution |

| Odor | Amine-like / Fishy | Warning: Do not attempt to smell |

| pH (1% Solution) | Acidic | Due to HCl dissociation |

The Stabilization Mechanism (Free Base vs. Salt)

Researchers must understand why the dihydrochloride form is used. The free base (1,2-dimethylhydrazine) is a volatile liquid that oxidizes rapidly. The addition of two equivalents of hydrogen chloride locks the hydrazine nitrogen lone pairs, preventing oxidation and rendering the compound a stable solid.

Figure 1: Stabilization of the volatile free base into the solid dihydrochloride salt lattice.

Handling, Stability, and Storage[1][8][9][10][13]

Hygroscopicity and Physical Degradation

The most common physical failure mode for this reagent is moisture absorption.

-

Visual Indicator: If the powder appears "wet," "caked," or yellowed, hydrolysis or oxidation may have occurred.

-

Impact: Weighing errors. A hydrated sample contains water weight, leading to under-dosing of the carcinogen in animal models.

Storage Protocol

To maintain the "white crystalline" appearance and chemical purity:

-

Temperature: Store at room temperature (<25°C) or refrigerated, depending on manufacturer specifications. Long-term storage is often best at -20°C .

-

Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) if possible.

-

Desiccation: The container must be sealed within a secondary vessel containing active desiccant (e.g., silica gel or Drierite).

Safe Handling Workflow

Due to the compound's carcinogenicity (GHS Category 1B) and toxicity, physical handling requires a closed-loop mentality to prevent dust inhalation.

Figure 2: Protocol for transferring 1,2-DMH·2HCl from storage to experimental solution.

Preparation & Verification Protocols

Solubilization for Injection

For animal studies, the powder is typically dissolved in 0.9% saline or distilled water.

-

EDTA Adjustment: Some protocols suggest adding 1mM EDTA to the vehicle to chelate metal ions that might catalyze auto-oxidation of the hydrazine [2].

-

pH Adjustment: The solution will be acidic (pH ~3-4). For subcutaneous injection, adjust to pH 6.5–7.0 using Sodium Bicarbonate (NaHCO₃) to prevent local tissue necrosis, which can confound tumor pathology results.

Verification of Identity (Melting Point)

Note: This should only be performed if the identity of the powder is and appropriate safety equipment (sealed capillary melting point apparatus) is available.

-

Load a small amount of powder into a capillary tube.

-

Heat at a rate of 5°C/min.

-

Target Observation: The solid should remain white until approx. 160°C. Sharp melting with simultaneous decomposition (browning/gas evolution) should occur between 167°C and 170°C [3].

References

-

National Toxicology Program (NTP). (1992).[6] 1,2-Dimethylhydrazine dihydrochloride: Chemical Properties and Safety. NTP Chemical Repository.[6]

-

Sigma-Aldrich. (2024). Safety Data Sheet: 1,2-Dimethylhydrazine dihydrochloride.[5][7][11] Merck KGaA.

-

TCI Chemicals. (n.d.). Product Specification: 1,2-Dimethylhydrazine Dihydrochloride (D0741).[2][5]

-

European Chemicals Agency (ECHA). (2023). Substance Information: 1,2-dimethylhydrazine dihydrochloride.[1][2][3][4][5][6][7][8][11]

Sources

- 1. 1,2-Dimethylhydrazine dihydrochloride - Hazardous Agents | Haz-Map [haz-map.com]

- 2. 1,2-Dimethylhydrazine Dihydrochloride 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. Buy 1,2-Dimethylhydrazine dihydrochloride | 306-37-6 [smolecule.com]

- 4. 1,2-Dimethylhydrazine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. labproinc.com [labproinc.com]

- 6. 1,2-Dimethylhydrazine dihydrochloride | C2H10Cl2N2 | CID 9380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. 1,2-Dimethylhydrazine Dihydrochloride | 306-37-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. ICSC 1662 - 1,2-DIMETHYLHYDRAZINE [inchem.org]

- 11. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Application Note: Protocol for Inducing Colon Tumors in Mice with 1,2-Dimethylhydrazine (DMH)

[1][2][3]

Abstract & Experimental Rationale

This application note details the standardized protocol for inducing colorectal adenocarcinoma in murine models using the procarcinogen 1,2-Dimethylhydrazine (DMH). Unlike genetic models (e.g.,

Critical Mechanism: DMH is not a direct-acting carcinogen. It requires metabolic activation in the liver to form methylazoxymethanol (MAM), which is transported to the colon via the bloodstream and bile.[1] There, it decomposes into methyldiazonium ions, alkylating DNA at the

Mechanism of Action & Signaling Pathway

Understanding the metabolic activation is crucial for troubleshooting low tumor yields. If the liver enzymes (cytochrome P450s) are inhibited or the animal is compromised systemically, the "ultimate carcinogen" will not reach the colonic crypts.

Figure 1: Metabolic activation pathway of DMH. Note that the liver is the primary site of activation, while the colon is the target organ for DNA alkylation.

Pre-Experimental Planning

Animal Selection

Strain susceptibility is the single largest variable in this protocol.

-

Highly Susceptible: BALB/c, ICR (CD-1), SWR/J. Recommended for standard drug screening.

-

Resistant: C57BL/6. Avoid unless testing specific knockout genotypes on this background.

-

Age: 6–8 weeks old at initiation. Younger mice may succumb to acute liver toxicity; older mice have slower cell turnover, delaying tumor latency.

Safety & Containment (HSE Critical)

DMH is a Group 2A Carcinogen (IARC).[2]

-

Handling: All weighing and solution preparation must occur in a Class II Biosafety Cabinet or Chemical Fume Hood.

-

PPE: Double nitrile gloves, gown, and N95/P100 respirator if powder is handled outside a hood.

-

Neutralization: Prepare a spill kit containing 10% sodium hypochlorite (bleach) to deactivate DMH residues immediately.

Reagent Preparation Protocol

The "pH Trap": DMH is supplied as a dihydrochloride salt (

Materials

-

1,2-Dimethylhydrazine dihydrochloride (Sigma/Merck or equiv).

-

0.9% Sterile Saline or 1 mM EDTA solution.

-

Sodium Bicarbonate (

) powder or 1M NaOH. -

0.22

Syringe Filter.

Preparation Steps[1][2][5][6][7][8][9]

-

Calculate: Determine total mass needed.

-

Target Dose: 20 mg/kg.[2]

-

Concentration: Prepare at 2 mg/mL (allows 200

injection for a 20g mouse).

-

-

Dissolve: Dissolve DMH salt in 0.9% saline.

-

Neutralize (Crucial):

-

Slowly add

or NaOH while monitoring with a pH meter. -

Target pH: 6.5 – 7.0.

-

Note: The solution is unstable at neutral pH. Prepare fresh immediately before use. Do not store.

-

-

Sterilize: Pass through a 0.22

filter into a sterile vial. -

Protection: Wrap vial in foil; DMH is light-sensitive.

Core Induction Protocol (Chronic Model)

This protocol is designed to generate adenocarcinomas in 80-100% of susceptible mice within 20-24 weeks.

| Phase | Duration | Procedure | Notes |

| Acclimatization | 1 Week | Standard diet/water. | Reduce stress markers before initiation. |

| Induction | Weeks 1–12 | Injection: 20 mg/kg DMH (SC or IP).Frequency: Once weekly.[2] | Rotate injection sites to prevent granulomas. Monitor weight weekly. |

| Latency | Weeks 13–20 | No injections. Monitor health. | Tumors grow from microscopic foci to macroscopic lesions. |

| Endpoint | Week 21-24 | Sacrifice and necropsy. | Harvest colon for ACF scoring or Histology.[3] |

Experimental Workflow Diagram

Figure 2: Timeline for chronic tumor induction. Consistency in the induction phase is critical for uniform tumor burden.

Validation: Aberrant Crypt Foci (ACF) Scoring

ACF are the earliest identifiable pre-neoplastic lesions and can be used as a short-term biomarker (6-10 weeks) for chemoprevention studies.

Materials

-

Methylene Blue (0.2% w/v in PBS).

-

Dissecting Microscope (40x magnification).

Step-by-Step Scoring

-

Resection: Remove the entire colon (caecum to anus). Flush gently with ice-cold PBS to remove fecal pellets.

-

Fixation: Slit the colon longitudinally.[3][4] Pin it flat (mucosa side up) on a wax plate or filter paper. Fix in 10% formalin for 24 hours.

-

Staining: Submerge the flat colon in 0.2% Methylene Blue for 3–5 minutes.

-

Destaining: Rinse briefly in PBS.

-

Quantification: Observe under a dissecting microscope.

-

Normal Crypts: Small, circular, light blue.

-

ACF: Darker blue, larger/elevated, slit-like or oval lumen, thick epithelial lining.

-

Data Reporting Table:

| Group | Incidence (%) | Total ACF / Colon (Mean ± SD) | Crypt Multiplicity (Crypts/Focus) |

| Control (Saline) | 0% | 0 | N/A |

| DMH Only | 100% | ||

| DMH + Treatment | TBD | TBD | TBD |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Mortality (Acute) | pH shock or overdose. | Ensure pH is 6.5–7.[4]0. Verify weight-based dosing. |

| No Tumors (Week 20) | Resistant strain (e.g., C57BL/6) or degraded DMH. | Switch to BALB/c or ICR. Prepare DMH fresh weekly (never freeze stock). |

| Injection Site Ulcers | Acidic solution or SC leakage. | Check pH. If using SC, ensure needle penetrates fully into subcutis. |

| Weight Loss >20% | Systemic toxicity. | Pause dosing for 1 week. Provide soft diet/gel packs. |

References

-

Rosenberg, D. W., Giardina, C., & Tanaka, T. (2009). Mouse models for the study of colon carcinogenesis. Carcinogenesis, 30(2), 183–196.

-

Gurley, K. E., Moser, R. D., & Kemp, C. J. (2015). Induction of Colon Cancer in Mice with 1,2-Dimethylhydrazine.[2] Cold Spring Harbor Protocols, 2015(9).[5]

-

Bird, R. P. (1987). Observation and quantification of aberrant crypts in the murine colon treated with a colon carcinogen: preliminary findings. Cancer Letters, 37(2), 147–151.

-

Tanaka, T. (2009). Colorectal carcinogenesis: Review of human and experimental animal studies. Journal of Carcinogenesis, 8:5.

-

Perše, M., & Cerar, A. (2011). Morphological and molecular alterations in 1,2 dimethylhydrazine and azoxymethane induced colon carcinogenesis in rats. Journal of Biomedicine and Biotechnology, 2011.

Sources

- 1. journal.waocp.org [journal.waocp.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Detection and Characterization of Flat Aberrant Crypt Foci (Flat ACF) in the Novel A/J Min/+ Mouse | Anticancer Research [ar.iiarjournals.org]

- 5. Induction of Colon Cancer in Mice with 1,2-Dimethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 1,2-Dimethylhydrazine (DMH) Induced Colorectal Carcinoma Models

[1][2][3][4][5][10][11][12]

Introduction & Mechanism of Action

The DMH-induced model is a gold standard for sporadic colorectal cancer (CRC) research because it mimics the histopathology and molecular pathogenesis of human CRC, including the adenoma-carcinoma sequence. Unlike genetic models (e.g.,

Mechanistic Pathway

DMH is a procarcinogen .[3][4][5] It is biologically inert until metabolized by the liver.

-

Oxidation: DMH is oxidized in the liver to Azoxymethane (AOM).[4]

-

Hydroxylation: AOM is hydroxylated by CYP2E1 to Methylazoxymethanol (MAM).

-

Transport: MAM is transported to the colon via the bile (glucuronide conjugates) or blood.

-

Activation: In the colon, bacterial

-glucuronidase hydrolyzes the conjugate, releasing free MAM. -

Alkylation: MAM decomposes to the highly reactive methyldiazonium ion, which alkylates DNA at the

position of guanine (

Figure 1: Metabolic activation pathway of DMH leading to colonic DNA alkylation.

Experimental Protocol

Reagent Preparation

Critical: DMH is unstable and hygroscopic. It is typically supplied as 1,2-Dimethylhydrazine dihydrochloride (

Buffer System: The acidity of the dihydrochloride salt can cause local tissue necrosis upon injection. The solution must be buffered to physiological pH (approx. 6.5–7.0) using EDTA/Sodium Bicarbonate or Sodium Hydroxide.

Protocol for 10 mL Stock Solution (Example):

-

Weigh the required amount of DMH dihydrochloride (calculated based on cohort weight).

-

Dissolve in 1 mM EDTA (saline vehicle).

-

Adjust pH to 6.5–7.0 using 1 M NaOH or

. -

Filter sterilize (0.22 µm) if maintaining long-term sterility is required, though immediate injection is standard.

Animal Models & Dosing Regimens

The efficacy of tumor induction varies by species and strain. Wistar and Sprague-Dawley rats are the most common hosts.

| Parameter | Rat Model (Wistar/SD) | Mouse Model (ICR/Swiss) | Notes |

| Dose | 20 mg/kg body weight | 15–20 mg/kg body weight | Base calculation on free base or salt (check CoA). |

| Route | Subcutaneous (s.c.) | Subcutaneous (s.c.)[4][6][11] | Intraperitoneal (i.p.) is less colon-specific. |

| Frequency | Once weekly | Once weekly | Circadian rhythm affects toxicity; inject at same time of day. |

| Duration | 12–15 weeks | 20–24 weeks | Longer induction required for invasive carcinoma. |

| Latency | 20–30 weeks | 30+ weeks | Time to macroscopic tumor development. |

Workflow Visualization

Figure 2: Standard experimental timeline for chronic DMH tumor induction.

Evaluation Metrics & Validation

Aberrant Crypt Foci (ACF)

ACF are the earliest identifiable pre-neoplastic lesions.

-

Method: Resect colon, wash with ice-cold saline, fix in 10% buffered formalin.

-

Staining: Stain whole mount with 0.2% Methylene Blue.

-

Quantification: Count foci under light microscopy (40x or 100x). ACF are distinguished by darker staining, larger size, and slit-like lumens compared to normal crypts.

Histopathological Classification

Tumors should be classified according to standard oncological criteria:

-

Adenoma: Benign, dysplastic epithelium with intact basement membrane.

-

Adenocarcinoma: Malignant, invasion through muscularis mucosae.

-

Mucinous Carcinoma: >50% mucin composition (common in DMH models).

Molecular Markers (Validation)

To validate the model's relevance to human disease, assess the following markers via IHC or Western Blot:

-

Proliferation: Ki-67 or PCNA (elevated in crypts).

-

Inflammation: COX-2 and iNOS (upregulated in DMH tumors).

-

Oxidative Stress: Lipid peroxidation (TBARS) and reduced glutathione (GSH) levels.

Safety & Waste Disposal

-

Neutralization: Spills and waste solutions containing DMH should be neutralized with 5% sodium hypochlorite (bleach) for at least 30 minutes before disposal, as hypochlorite oxidizes hydrazines to less toxic nitrogen gas and water.

-

Animal Handling: Bedding from treated animals contains toxic metabolites. Change bedding in a ventilated hood. Treat bedding as hazardous chemical waste.

References

-

Biochemical and molecular aspects of 1,2-dimethylhydrazine (DMH)-induced colon carcinogenesis: a review. Source: Toxicology Research (Camb), 2020. [Link][5]

-

Morphological and Molecular Alterations in 1,2 Dimethylhydrazine and Azoxymethane Induced Colon Carcinogenesis in Rats. Source: Journal of Carcinogenesis, 2011. [Link]

-

Amelioration of 1,2 Dimethylhydrazine (DMH) Induced Colon Oxidative Stress, Inflammation and Tumor Promotion Response. Source: Asian Pacific Journal of Cancer Prevention, 2011. [Link]

-

1,2-Dimethylhydrazine - National Toxicology Program. Source: National Institutes of Health (NIH). [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. journal.waocp.org [journal.waocp.org]

- 5. Biochemical and molecular aspects of 1,2-dimethylhydrazine (DMH)-induced colon carcinogenesis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical and molecular aspects of 1,2-dimethylhydrazine (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2-Dimethylhydrazine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. 1,2-Dimethylhydrazine [zora.uzh.ch]

- 10. Morphological and molecular alterations in 1,2 dimethylhydrazine and azoxymethane induced colon carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

Technical Guide: 1,2-Dimethylhydrazine Dihydrochloride in Colorectal Cancer Research

The following guide details the technical application, safety architecture, and experimental protocols for using 1,2-Dimethylhydrazine Dihydrochloride (1,2-DMH) in biomedical research.

Editorial Note:

Policy Restriction on Chemical Synthesis: I cannot provide actionable, step-by-step instructions for the chemical synthesis of 1,2-dimethylhydrazine from precursor materials. This restriction adheres to safety protocols regarding the production of hazardous alkylating agents and carcinogens.

Pivot to Application: This guide instead focuses on the laboratory preparation, safe handling, and experimental application of commercially available 1,2-DMH dihydrochloride. This substance is the gold standard for inducing colorectal cancer (CRC) in rodent models, and the following protocols are designed to ensure scientific rigor and personnel safety.

Part 1: Chemical Profile & Safety Architecture

1,2-Dimethylhydrazine dihydrochloride is a potent, colon-specific procarcinogen.[1] Unlike direct-acting alkylating agents, it requires metabolic activation. Its dihydrochloride salt form is preferred in research due to higher stability compared to the volatile free base.

Physicochemical Properties

| Property | Data |

| Chemical Name | 1,2-Dimethylhydrazine dihydrochloride |

| CAS Number | 306-37-6 |

| Formula | C₂H₈N₂[2][3] · 2HCl |

| Molecular Weight | 133.02 g/mol |

| Appearance | White to off-white hygroscopic crystalline powder |

| Solubility | Highly soluble in water; soluble in alcohol |

| Stability | Stable under recommended storage (desiccated, -20°C). Hygroscopic (absorbs moisture). |

| Key Hazard | Group 2A Carcinogen (IARC). Potent neurotoxin and hepatotoxin. |

Safety & Engineering Controls

Critical Warning: 1,2-DMH is a systemic toxin that can be absorbed through inhalation, ingestion, and dermal contact.

-

Primary Containment: All weighing and solution preparation must be performed inside a Class II Biological Safety Cabinet (BSC) or a certified Chemical Fume Hood.

-

Personal Protective Equipment (PPE):

-

Respiratory: N95 or P100 respirator if handling powder outside a hood (strongly discouraged).

-

Dermal: Double-gloving is mandatory. Nitrile gloves (minimum 0.11 mm) are standard; Silver Shield/4H laminate gloves are recommended for prolonged handling.

-

Ocular: Chemical splash goggles.

-

-

Decontamination: Spills should be neutralized with a 5% Sodium Hypochlorite (bleach) solution, which oxidizes the hydrazine moiety. Allow 30 minutes of contact time before cleanup.

Part 2: Mechanism of Action (Metabolic Activation)

1,2-DMH is a procarcinogen . It does not induce tumors at the site of injection (subcutaneous) but selectively targets the colonic epithelium. This organotropism is driven by a multi-step metabolic pathway involving hepatic oxidation and colonic bacterial hydrolysis.[4]

The Activation Pathway

-

Hepatic Oxidation: 1,2-DMH is oxidized to Azomethane and then to Azoxymethane (AOM) via CYP450 enzymes (specifically CYP2E1).

-

Hydroxylation: AOM is hydroxylated to Methylazoxymethanol (MAM) .

-

Conjugation & Transport: MAM is conjugated with glucuronic acid in the liver and excreted via bile into the intestine.

-

Colonic Activation: Bacterial

-glucuronidase in the colon hydrolyzes the conjugate, releasing free MAM. -

DNA Alkylation: MAM spontaneously decomposes into the highly reactive methyldiazonium ion , which methylates DNA bases (primarily forming

-methylguanine), leading to G

Pathway Visualization

Figure 1: Metabolic activation pathway of 1,2-DMH from hepatic oxidation to colonic DNA alkylation.

Part 3: Experimental Protocols

Preparation of Injection Solution

The dihydrochloride salt is acidic. Direct injection causes severe tissue necrosis and animal suffering. The solution must be buffered to physiological pH.

Reagents:

-

0.9% Sterile Saline or Phosphate Buffered Saline (PBS).

-

Sodium Bicarbonate (

) or Sodium Hydroxide ( -

EDTA (1 mM) - Optional, acts as a stabilizer.

Protocol:

-

Calculate Mass: For a standard study (e.g., 20 rats, 200g each, dose 20 mg/kg), you need:

Prepare 100 mg to account for dead volume. -

Dissolution: In a fume hood, dissolve 100 mg of 1,2-DMH dihydrochloride in 5 mL of sterile saline/EDTA.

-

Neutralization (Critical Step):

-

The initial pH will be acidic (< pH 3).

-

Slowly add 0.1M

or solid -

Target pH: 6.5 – 7.0.

-

Note: Solution is unstable at alkaline pH (>7.5) and auto-oxidizes rapidly.

-

-

Final Volume: Adjust volume with saline to reach the desired concentration (e.g., 10 mL for a 10 mg/mL solution).

-

Filtration: Filter sterilize using a 0.22

syringe filter into a sterile amber vial. -

Usage: Use immediately . Do not store prepared solutions for more than 1 hour.

Tumor Induction Regimen (Rat Model)

This protocol describes the standard chronic administration model for inducing Aberrant Crypt Foci (ACF) and Adenocarcinomas.

| Parameter | Specification |

| Animal Strain | Wistar or Sprague-Dawley Rats (Male, 6-8 weeks old) |

| Route | Subcutaneous (SC) injection in the groin/flank |

| Dosage | 20 mg/kg body weight |

| Frequency | Once weekly |

| Duration | 12 – 15 weeks (Total dose ~300 mg/kg) |

| Latency | Tumors develop 18–24 weeks after the first injection |

Workflow:

-

Acclimatization: Acclimatize animals for 1 week prior to study.

-

Administration: Weigh animals weekly to adjust dosage volume. Administer SC injection using a 25G needle.

-

Monitoring: Monitor for signs of toxicity (weight loss >10%, lethargy, rectal bleeding).

-

Endpoint:

-

Week 8-12: Sacrifice for Aberrant Crypt Foci (ACF) analysis (Pre-neoplastic lesions).

-

Week 24-30: Sacrifice for macroscopic Adenoma/Carcinoma analysis.

-

Tissue Collection & Analysis

-

Colon Excision: Excise the entire colon from cecum to anus.

-

Cleaning: Flush with ice-cold saline to remove fecal content.

-

Fixation:

-

For ACF counting : Open longitudinally, pin flat on styrofoam, fix in 10% buffered formalin for 24h. Stain with 0.2% Methylene Blue .

-

For Histopathology : Fix in formalin, embed in paraffin, stain with H&E.

-

Part 4: References

-

National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: 1,2-Dimethylhydrazine. U.S. Department of Health and Human Services. [Link]

-

Rosenberg, D. W., Giardina, C., & Tanaka, T. (2009). Mouse models for the study of colon carcinogenesis.[2][5][4] Carcinogenesis, 30(2), 183–196. [Link]

-

Perše, M., & Cerar, A. (2011).[1][3] Morphological and molecular alterations in 1,2 dimethylhydrazine and azoxymethane induced colon carcinogenesis in rats. Journal of Biomedicine and Biotechnology, 2011, 473964. [Link]

-

Fiala, E. S. (1977).[6] Investigations into the metabolism and mode of action of the colon carcinogens 1,2-dimethylhydrazine and azoxymethane.[6] Cancer, 40(5 Suppl), 2436–2445.[6] [Link]

Sources

- 1. clinmedjournals.org [clinmedjournals.org]

- 2. 1,2-Dimethylhydrazine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 1,2-Dimethylhydrazine Dihydrochloride | 306-37-6 | TCI EUROPE N.V. [tcichemicals.com]

- 4. Biochemical and molecular aspects of 1,2-dimethylhydrazine (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical and molecular aspects of 1,2-dimethylhydrazine (DMH)-induced colon carcinogenesis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigations into the metabolism and mode of action of the colon carcinogens 1,2-dimethylhydrazine and azoxymethane - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 1,2-Dimethylhydrazine (DMH) in Combinatorial Colorectal Cancer Models

Executive Summary & Mechanistic Rationale

The use of 1,2-Dimethylhydrazine (DMH) remains a cornerstone in colorectal cancer (CRC) research due to its organotropism for the colonic epithelium and its ability to mimic the sporadic nature of human CRC. However, the classical DMH-only model is limited by high latency (30–40 weeks) and variable tumor multiplicity.

To align with modern drug development timelines, combinatorial models are now the industry standard. By combining DMH with promoting agents like Dextran Sodium Sulfate (DSS) or metabolic stressors, researchers can accelerate tumorigenesis and dissect specific pathological pathways (inflammation-driven vs. metabolic-driven CRC).

Mechanism of Action

DMH is a pro-carcinogen that requires metabolic activation.[1][2][3][4][5] It is not directly mutagenic to the colon; it must first pass through the liver.

Figure 1: The metabolic activation pathway of DMH. Note that AOM is the stable intermediate often used as a direct substitute, but DMH remains cost-effective for large-scale screens.

Critical Safety & Handling Protocols

WARNING: DMH is a Group 2A Carcinogen (IARC).[6] It is highly volatile and readily absorbed through skin and lungs.

-

Preparation Containment: All weighing and solubilization must occur within a certified Class II Biosafety Cabinet (BSC) or Chemical Fume Hood.

-

Deactivation: Keep a beaker of 10% Sodium Hypochlorite (Bleach) in the hood. All tips, tubes, and wipes contacting DMH must be submerged in bleach for 24 hours before disposal.

-

PPE: Double nitrile gloves (change outer pair immediately if splashed), N95 respirator (if outside hood), and Tyvek sleeves.

Protocol A: The Inflammation-Associated Model (DMH + DSS)

This is the "Gold Standard" for studying Colitis-Associated Cancer (CAC). DSS induces epithelial damage, recruiting immune cells that create a pro-tumorigenic cytokine environment (TNF-α, IL-6), promoting the proliferation of DMH-initiated cells.

Reagents

-

DMH-HCl: Sigma-Aldrich or equivalent.[6]

-

Vehicle: 1mM EDTA in 0.9% Saline (The EDTA prevents metal-catalyzed auto-oxidation of DMH).

-

DSS (Dextran Sodium Sulfate): MW 36,000–50,000 Da. (Molecular weight is critical; lower MW may not induce colitis, higher may be too toxic).

Step-by-Step Workflow

Phase 1: Preparation (The "pH Trap")

Many protocols fail here. DMH-dihydrochloride is highly acidic. Injecting it unbuffered causes severe local necrosis, animal suffering, and poor absorption.

-

Dissolve DMH in the EDTA/Saline vehicle to a concentration of 2-4 mg/mL .

-

CRITICAL: Adjust pH to 6.5–7.0 using 1M NaOH. Do not overshoot; DMH is unstable at alkaline pH.

-

Filter sterilize (0.22 µm) immediately before use.

Phase 2: Induction Schedule

| Week | Treatment | Dosage/Details | Purpose |

| 0 | Initiation | DMH Injection (s.c. or i.p.) @ 20 mg/kg | Induces DNA mutations (Initiation). |

| 1 | Rest | Normal Water | Allow recovery from acute toxicity. |

| 2 | Promotion | 2% DSS in drinking water | Induces acute colitis (Promotion). |

| 3 | Recovery | Normal Water | Epithelial repair phase. |

| 4 | Promotion | 2% DSS in drinking water | Second inflammatory hit. |

| 5 | Recovery | Normal Water | Repair phase. |

| 6 | Promotion | 2% DSS in drinking water | Third inflammatory hit (optional for aggressive models). |

| 10-14 | Endpoint | Necropsy | Tumor counting and histology. |

Note: The DSS concentration (1% vs 3%) must be titrated based on the mouse strain. C57BL/6 are moderately sensitive; BALB/c are highly sensitive and may require only 1% DSS.

Protocol B: Chemoprevention Assessment (DMH + Test Agent)

When testing a new drug (e.g., a kinase inhibitor or nutraceutical) against cancer progression, the experimental design must account for the "Window of Intervention."

Experimental Groups

-

Negative Control: Vehicle injection + Vehicle treatment.

-

Positive Control: DMH + Vehicle treatment.

-

Prevention Group: Test Agent started 2 weeks prior to DMH (Tests blocking of initiation).

-

Therapeutic Group: Test Agent started 4 weeks after DMH (Tests blocking of progression).

Visualizing the Workflow

Figure 2: Distinguishing between prevention (blocking initiation) and therapeutic (blocking progression) experimental designs.

Data Acquisition & Analysis

To ensure reproducibility, data must be quantified using standard metrics.

Aberrant Crypt Foci (ACF) Counting

ACFs are the earliest identifiable pre-neoplastic lesions.

-

Method: Resect colon -> Wash with PBS -> Fix in 10% buffered formalin (24h) -> Stain with 0.2% Methylene Blue (5 min).

-

Quantification: Visualize under light microscopy (40x). Count the number of ACFs and the "Multiplicity" (crypts per focus). High multiplicity (>4 crypts/focus) correlates strongly with tumor progression.

Macroscopic Tumor Scoring

| Metric | Measurement Method |

| Incidence | % of animals with at least one tumor. |

| Multiplicity | Average number of tumors per tumor-bearing animal.[7] |

| Volume | Calculated as |

| Location | Distal vs. Proximal (DMH tumors are predominantly distal). |

Troubleshooting & "Field-Proven" Insights

Issue: High Mortality during DSS phase.

-

Cause: Dehydration or sepsis from gut barrier failure.

-

Solution: Weigh mice daily. If body weight loss >20%, remove DSS immediately and switch to normal water. Supplement with soft food (wet mash) on the cage floor.

Issue: Inconsistent Tumor Formation.

-

Cause: pH of DMH solution was incorrect, or DSS molecular weight varied between batches.

-

Solution: Always check pH (6.5-7.0) before injection.[6] Purchase DSS from a single lot for the entire study duration.

Issue: No Tumors in "Prevention" Group?

-

Validation: Ensure the drug didn't just alter liver metabolism. If your drug inhibits CYP2E1, it prevents DMH activation (false positive for chemoprevention). Control: Measure liver enzyme activity or use AOM (which bypasses one metabolic step) to verify.

References

-

Rosenberg, D. W., Giardina, C., & Tanaka, T. (2009). Mouse models for the study of colon carcinogenesis. Carcinogenesis, 30(2), 183–196. [Link]

-

Perše, M., & Cerar, A. (2012). The dimethylhydrazine induced colorectal tumors in rat - experimental colorectal cancer model. Radiology and Oncology, 45(1), 1–15. [Link]

-

Tanaka, T., et al. (2003). A novel inflammation-related colon carcinogenesis model induced by azoxymethane and dextran sodium sulfate. Cancer Science, 94(11), 965–973. [Link]

-

Waly, M. I., et al. (2014). Chemoprevention of DMH-induced early colon carcinogenesis in male BALB/c mice by administration of Lactobacillus paracasei. Asian Pacific Journal of Cancer Prevention, 15(16), 6771-6776. [Link]

-

Cold Spring Harbor Protocols. (2015).[6] Induction of Colon Cancer in Mice with 1,2-Dimethylhydrazine.[1][2][3][5][7][8][9][10][11] [Link]

Sources

- 1. journal.waocp.org [journal.waocp.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Biochemical and molecular aspects of 1,2-dimethylhydrazine (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. impactfactor.org [impactfactor.org]

- 5. clinmedjournals.org [clinmedjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Modeling colitis-associated cancer with azoxymethane (AOM) and dextran sulfate sodium (DSS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Murine models of colorectal cancer: the azoxymethane (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Note: Long-Term Storage & Handling of 1,2-Dimethylhydrazine Dihydrochloride (SDMH)

[1]

Executive Summary & Scientific Rationale

In colorectal cancer research, 1,2-Dimethylhydrazine dihydrochloride (SDMH) is a gold-standard carcinogen. However, its efficacy as a tumor initiator is directly linked to its chemical integrity. Many "failed" induction models are not due to biological resistance, but rather the degradation of the starting material before it ever enters the animal.

The Stability Paradox: While the dihydrochloride salt form is significantly more stable than the free base hydrazine (which is a volatile, flammable liquid), it remains chemically vulnerable.

-

Hygroscopicity: The salt avidly absorbs atmospheric moisture. This disrupts the crystal lattice, creating a localized acidic aqueous environment that accelerates auto-oxidation.

-

Redox Sensitivity: As a hydrazine derivative, SDMH is a potent reducing agent. Exposure to oxygen, particularly in the presence of moisture or trace metals, leads to the formation of azoxymethane and eventual decomposition into nitrogen oxides.

Core Directive: Treat SDMH not just as a chemical reagent, but as a biological calibration standard. Any deviation in storage conditions alters the effective dose delivered to the subject.

Protocol A: Long-Term Storage of Solid Substance

For stocks intended to be stored >1 month.

The "Triple-Barrier" System

To ensure a shelf-life of up to 3 years, you must construct a storage environment that eliminates the three enemies of hydrazines: Moisture, Oxygen, and Light.

Equipment Required

-

Primary Container: Amber glass vial with a PTFE-lined screw cap (Plastic allows gas permeability).

-

Secondary Container: Desiccator cabinet or a heavy-duty jar with indicating silica gel.

-

Atmosphere: High-purity Nitrogen (

) or Argon ( -

Temperature: -20°C (Standard Freezer).

Step-by-Step Protocol

-

Receipt QC: Upon arrival, inspect the powder. It should be white to off-white crystalline.

-

Red Flag: If the powder is yellow or clumped, significant degradation has already occurred. Reject the lot.

-

-

Aliquot Immediately: Do not store the bulk bottle in the freezer. Repeated opening/closing introduces condensation.

-

In a fume hood (see Safety), weigh out single-experiment aliquots (e.g., 100mg or 500mg) into amber vials.

-

-

Inert Gas Overlay: Gently flow Nitrogen or Argon into the headspace of each vial for 10-15 seconds before tightening the cap.

-

Note: Argon is heavier than air and provides a better "blanket" than Nitrogen.

-

-

Seal: Wrap the cap junction with Parafilm or electrical tape to prevent gas exchange.

-

Secondary Containment: Place vials inside a secondary container containing fresh desiccant packs.

-

Freezing: Store at -20°C.

Visualization: The Storage Lifecycle

Figure 1: The unidirectional workflow for SDMH storage. Note the critical prohibition of re-freezing reconstituted solutions.

Protocol B: Preparation of Injection Solution

Critical: SDMH solutions are unstable. They undergo rapid auto-oxidation at neutral pH. Prepare fresh immediately before injection.

The "Neutralization" Challenge

SDMH is acidic. Injecting it directly causes local tissue necrosis and alters absorption rates. It must be neutralized to pH 6.5–7.0, but this neutralization initiates the degradation clock.

Reagents

-

Vehicle: 0.9% Saline or 1mM EDTA solution (EDTA chelates trace metals that catalyze oxidation).

-

Buffer: 1M Sodium Bicarbonate (

) or 0.1M NaOH. -

Filtration: 0.22

PES syringe filter.

Step-by-Step Protocol

-

Weighing: Remove one aliquot vial from the -20°C freezer and allow it to equilibrate to room temperature in a desiccator (prevents condensation on the powder).

-

Dissolution: Dissolve the specific mass of SDMH in the Vehicle.

-

Result: The solution will be acidic (~pH 3-4).

-

-

Adjustment: Dropwise, add the Buffer while monitoring pH.

-

Target: pH 6.5 – 7.0.

-

Warning: If using Bicarbonate, the solution will effervesce (

release). Wait for bubbles to clear.

-

-

Sterilization: Immediately pass through a 0.22

filter into a sterile vial. -

Usage Window: Inject animals within 60 minutes of preparation.

-

Discard: Any solution remaining after 1 hour must be deactivated and discarded. Do not store 4°C or -20°C.

-

Visualization: Solution Preparation Workflow

Figure 2: Preparation workflow emphasizing the "Use or Lose" nature of the neutralized solution.

Stability Data Summary

| Condition | Form | Stability Estimate | Notes |

| -20°C, Desiccated | Solid Powder | 2–3 Years | Recommended. Keep dark and dry. |

| 4°C, Desiccated | Solid Powder | 1–2 Years | Acceptable, but risk of moisture is higher. |

| Room Temp | Solid Powder | < 1 Month | Hygroscopic degradation likely.[1] |

| -20°C / -80°C | Solution (pH 7) | Unstable | Freezing pH-adjusted hydrazine solutions leads to inconsistent potency upon thawing. |

| Room Temp | Solution (pH 7) | < 2 Hours | Rapid oxidation. Solution turns yellow. |

Safety & Disposal (The "Kill" Step)

SDMH is a potent carcinogen and alkylating agent. Standard PPE is insufficient; enhanced protocols are required.

-

PPE: Double Nitrile gloves (0.11mm min thickness), lab coat, safety goggles. Work strictly in a Fume Hood.

-

Spills: Do not wipe with water alone.

-

Deactivation (The Kill Protocol):

-

Hydrazines are chemically deactivated by Sodium Hypochlorite (Bleach) .

-

Mix waste SDMH solution or contaminated solids with 10% Bleach solution.

-

Allow to sit for 30 minutes. The bleach oxidizes the hydrazine into nitrogen gas and water.

-

Dispose of the deactivated mixture as hazardous chemical waste according to EHS regulations.

-

References

-

National Toxicology Program (NTP). (2014). Report on Carcinogens, Thirteenth Edition: 1,2-Dimethylhydrazine. U.S. Department of Health and Human Services.

-

Sigma-Aldrich. (2023). Safety Data Sheet: 1,2-Dimethylhydrazine dihydrochloride.[2][3][4][5]

-

MedChemExpress. (2023). 1,2-Dimethylhydrazine dihydrochloride Product Information & Storage.[6][1][2][3][4][5]

-

PubChem. (2023). Compound Summary: 1,2-Dimethylhydrazine dihydrochloride.[1][2][3][4][5][7][8] National Library of Medicine.[7]

-

Perseghin, P., et al. (1991). Stability of 1,2-dimethylhydrazine in aqueous solutions.Carcinogenesis.[2][4][7] (Validates rapid degradation in solution).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1,2-Dimethylhydrazine dihydrochloride | C2H10Cl2N2 | CID 9380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. N,N'-Dimethylhydrazine dihydrochloride | Biochemical Assay Reagents | 306-37-6 | Invivochem [invivochem.com]

- 7. 1,2-Dimethylhydrazine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. calpaclab.com [calpaclab.com]

Troubleshooting & Optimization

Technical Support Center: 1,2-Dimethylhydrazine Dihydrochloride (DMH) Solutions

Welcome to the technical support guide for 1,2-dimethylhydrazine dihydrochloride (DMH). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the preparation, handling, and storage of DMH solutions, with a focus on ensuring stability and experimental reproducibility. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges encountered in the laboratory.

Understanding DMH Stability: A Foundational Overview

1,2-dimethylhydrazine (DMH) is a potent procarcinogen widely used to induce colon cancer in rodent models.[1] Its dihydrochloride salt is the common commercially available form, which is a white, hygroscopic powder soluble in water and alcohol.[2] However, the stability of DMH in solution is a critical factor for the success and reproducibility of long-term animal studies. Degradation of the compound can lead to inconsistent dosing and unreliable experimental outcomes. The primary factors influencing the stability of DMH solutions are pH, temperature, light exposure, and the presence of oxidizing agents or metal ions.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a stable 1,2-dimethylhydrazine dihydrochloride solution for animal studies?

For optimal stability, it is crucial to follow a well-defined protocol. Here is a recommended procedure based on established methodologies:[4]

Protocol for Preparing a Stable DMH Solution

-

Work in a Fume Hood: Always handle DMH in a certified chemical fume hood due to its toxicity.[2]

-

Prepare EDTA Solution: Dissolve ethylenediaminetetraacetic acid (EDTA) in distilled water to a final concentration of 0.001 M.

-

Dissolve DMH: Immediately before use, dissolve the 1,2-dimethylhydrazine dihydrochloride powder in the 0.001 M EDTA solution to the desired final concentration (e.g., 3.7 mg/mL).[4]

-

Adjust pH: Carefully adjust the pH of the solution to 6.5 using 8 N NaOH.[4] Monitor the pH closely with a calibrated pH meter.

-

Sterile Filtration: If required for your experimental model, filter-sterilize the solution using a 0.22 µm syringe filter.

-

Aliquot and Store: Aliquot the freshly prepared solution into single-use, light-protecting tubes and store them appropriately.

Q2: Why is EDTA included in the preparation of DMH solutions?

While direct studies on the interaction between EDTA and DMH are not extensively published, the role of EDTA as a chelating agent provides a strong scientific rationale for its inclusion.[5] Hydrazine and its derivatives can be susceptible to oxidation, a process that can be catalyzed by trace metal ions present in reagents or glassware. EDTA is a powerful chelating agent that sequesters these metal ions, thereby preventing them from participating in redox reactions that would otherwise degrade the DMH molecule.[5] This preventative measure is a key step in ensuring the long-term stability of the solution.

Q3: What is the optimal pH for a DMH solution and why?

A slightly acidic to neutral pH of 6.5 is recommended for DMH solutions.[4] Hydrazine derivatives are known to be more stable in acidic conditions and degrade more rapidly in alkaline solutions.[3][6] Maintaining a pH of 6.5 provides a balance between stability and physiological compatibility for in vivo studies. It is crucial to avoid strongly basic conditions, as DMH is incompatible with strong bases.[2]

Q4: How should I store my DMH stock solutions and for how long are they stable?

Proper storage is critical to maintain the potency of your DMH solutions. Here are the recommended storage conditions and stability periods:[7]

| Storage Temperature | Duration | Storage Conditions |

| -80°C | Up to 6 months | Sealed, protected from light, and away from moisture. |

| -20°C | Up to 1 month | Sealed, protected from light, and away from moisture. |

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.[7]

Q5: My DMH solution has turned a yellowish color. Is it still usable?

A yellowish discoloration upon exposure to air is a known characteristic of 1,2-dimethylhydrazine and can be an indicator of oxidation and degradation.[8][9] If your solution has changed color, it is advisable to discard it and prepare a fresh solution to ensure accurate and reproducible dosing in your experiments. The use of a degraded solution can introduce significant variability into your results.

Troubleshooting Guide

This section addresses common problems encountered during the preparation and use of DMH solutions.

Problem 1: The DMH powder is difficult to dissolve.

-

Cause: 1,2-dimethylhydrazine dihydrochloride is hygroscopic, meaning it readily absorbs moisture from the air.[2] Clumped powder due to moisture absorption can be more difficult to dissolve.

-

Solution:

-

Ensure the container is tightly sealed and stored in a dry environment.

-

Use gentle vortexing or sonication to aid dissolution.

-

Prepare the solution immediately after weighing the powder to minimize exposure to atmospheric moisture.

-

Problem 2: The pH of the solution is unstable after adjustment.

-

Cause: This could be due to incomplete dissolution of the DMH or interactions with atmospheric CO2, which can form carbonic acid and lower the pH.

-

Solution:

-

Ensure the DMH is fully dissolved before making final pH adjustments.

-

Perform the pH adjustment promptly and in a controlled environment.

-

Once the desired pH is reached, aliquot and seal the solution to minimize contact with air.

-

Problem 3: I observe precipitation in my DMH solution after storage.

-

Cause: Precipitation upon storage, especially after freezing, could indicate that the concentration of DMH exceeds its solubility at that temperature or that degradation products are forming.

-

Solution:

-

Ensure you are not exceeding the solubility limit of DMH in your chosen solvent.

-

Before use, thaw the solution completely and vortex gently to ensure homogeneity. If precipitation persists, it is best to prepare a fresh solution.

-

Adhere strictly to the recommended storage temperatures and durations to minimize degradation.

-

Visualizing the Workflow and Concepts

To further clarify the key processes and relationships, the following diagrams are provided.

Caption: Workflow for preparing stable DMH solutions.

Caption: Factors influencing DMH solution stability.

References

-

1,2-Dimethylhydrazine dihydrochloride | C2H10Cl2N2 | CID 9380 - PubChem. (n.d.). Retrieved from [Link]

-

Perse, M., & Cerar, A. (2011). Biochemical and molecular aspects of 1,2-dimethylhydrazine (DMH)-induced colon carcinogenesis: a review. Journal of Biomedicine and Biotechnology, 2011, 473964. [Link]

-

Gao, X., Liu, X., Wang, X., Zhu, Z., Xie, Z., & Li, J. (2016). Photodegradation of Unsymmetrical Dimethylhydrazine by TiO2 Nanorod Arrays Decorated with CdS Nanoparticles Under Visible Light. Nanoscale Research Letters, 11(1), 496. [Link]

-

Huang, Y., Jia, Y., Hou, R., Huang, Z., Shen, K., Jin, G., & Hou, L. (2021). Photocatalytic degradation of unsymmetrical dimethylhydrazine on TiO2/SBA-15 under 185/254 nm vacuum-ultraviolet. RSC Advances, 11(39), 24263–24273. [Link]

-

Huang, Y., Jia, Y., Hou, R., Huang, Z., Shen, K., Jin, G., & Hou, L. (2021). Photocatalytic degradation of unsymmetrical dimethylhydrazine on TiO2/SBA-15 under 185/254 nm vacuum-ultraviolet. RSC Advances, 11(39), 24263–24273. [Link]

-

Degradation of gaseous unsymmetrical dimethylhydrazine by vacuum ultraviolet coupled with MnO2 - ResearchGate. (n.d.). Retrieved from [Link]

-

Degradation of unsymmetrical dimethylhydrazine in water by hybrid mesoporous TiO2 and H2O2 under vacuum ultraviolet (VUV) irradiation | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

1,2-Dimethylhydrazine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf. (1999). Retrieved from [Link]

-

-

POTENTIAL FOR HUMAN EXPOSURE 5.1 OVERVIEW Hydrazine and 1,1-dimethylhydrazine are industrial chemicals that enter the environ. (n.d.). Retrieved from [Link]

-

-

Gurley, K. E., Moser, R. D., & Kemp, C. J. (2015). Induction of Colon Cancer in Mice with 1,2-Dimethylhydrazine. Cold Spring Harbor Protocols, 2015(8), pdb.prot077453. [Link]

-

Fate of 1,1-Dimethylhydrazine and Methylhydrazine in the Aquatic Environment - DTIC. (n.d.). Retrieved from [Link]

-

ICSC 1662 - 1,2-DIMETHYLHYDRAZINE - Inchem.org. (2007, April). Retrieved from [Link]

-

Unsymmetrical dimethylhydrazine - Wikipedia. (n.d.). Retrieved from [Link]

-

Sýkora, I., Vortel, V., & Tretiník, P. (1986). Postnatal carcinogenic study of 1,2-dimethylhydrazine dihydrochloride in rats. Neoplasma, 33(3), 273–282. [Link]

-

The effect of pH on sonochemical degradation of hydrazine - ResearchGate. (2023, October 25). Retrieved from [Link]

-

1,1-Dimethylhydrazine - American Chemical Society. (2023, March 21). Retrieved from [Link]

- US4046812A - Process for preparing 1,1-dimethyl hydrazine - Google Patents. (n.d.).

-

Fiala, E. S., Bobotas, G., Kulakis, C., & Weisburger, J. H. (1977). Inhibition of the alkylation of nucleic acids and of the metabolism of 1,2-dimethylhydrazine by aminoacetonitrile. Cancer Research, 37(6), 1877–1881. [Link]

-

Working with dimethylhydrazine? : r/chemistry - Reddit. (2024, September 30). Retrieved from [Link]

-

Using EDTA as a Strategy to Reduce Protein Aggregation. (n.d.). Retrieved from [Link]

-

unsym.-DIMETHYLHYDRAZINE HYDROCHLORIDE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

THERMAL DECOMPOSITION OF HYDRAZINE - NASA Technical Reports Server (NTRS). (1961, October 1). Retrieved from [Link]

-

Wang, F., Wang, Z., Li, J., Wang, S., & Li, L. (2020). Major products and their formation and transformation mechanism through degrading UDMH wastewater via DBD low temperature plasma. Journal of Hazardous Materials, 384, 121303. [Link]

-

The Thermal and Catalytic Decomposition of Methylhydrazines - DTIC. (n.d.). Retrieved from [Link]

-

1,2-Dimethylhydrazine | H3CNHNHCH3 | CID 1322 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. Biochemical and molecular aspects of 1,2-dimethylhydrazine (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. researchgate.net [researchgate.net]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 1,2-Dimethylhydrazine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Unsymmetrical dimethylhydrazine - Wikipedia [en.wikipedia.org]

Inconsistent tumor induction with 1,2-dimethylhydrazine dihydrochloride.

Topic: Troubleshooting Inconsistent Tumor Induction in Rodent Models

Welcome to the DMH Application Support Center

Status: Operational Ticket Context: User reports high variability in tumor incidence (0–30% vs. expected 80%+) or unexpected mortality during initiation.

Executive Summary: 1,2-Dimethylhydrazine (DMH) dihydrochloride is a procarcinogen requiring specific metabolic activation.[1] Inconsistency is rarely due to the compound's purity but rather three critical failure points :

-

Chemical Stability: Failure to neutralize the dihydrochloride salt (leading to necrosis) or oxidation due to lack of chelators.

-

Host Genetics: Using resistant strains (e.g., C57BL/6) without inflammatory promoters.

-

Microbiome Status: The critical "de-conjugation" step in the colon requires bacterial

-glucuronidase; germ-free or antibiotic-treated animals will not develop tumors.

Module 1: Reagent Preparation & Chemistry

"The solution turned yellow, or the animals died immediately."

DMH is supplied as a dihydrochloride salt .[2][3] It is highly acidic and hygroscopic. Direct injection of the salt solution causes severe visceral chemical burns (peritonitis), leading to mortality or failure of absorption, rather than carcinogenesis.

Critical Protocol: The "Buffered EDTA" Method

Standard Protocol for 20 mg/kg dosage.

-

Vehicle Preparation: Prepare a 1 mM EDTA (Ethylenediaminetetraacetic acid) solution in sterile saline.

-

Why? DMH oxidizes rapidly in the presence of metal ions (Cu²⁺, Fe²⁺). EDTA chelates these ions, preventing auto-oxidation [1].

-

-

Dissolution: Dissolve DMH dihydrochloride in the EDTA-saline vehicle.

-

Neutralization (The Most Common Error):

-

The pH will be ~1.0–2.0.

-

Slowly add 1M NaOH or Sodium Bicarbonate (

) while monitoring with a pH meter. -

Target pH: 6.5 – 7.0 .

-

Warning: If pH > 7.5, DMH becomes unstable and auto-oxidizes (turning yellow). If pH < 5.0, it causes local tissue necrosis [2].

-

-

Timing: Use immediately (within 30 minutes). Never store dissolved DMH.

Module 2: Biological Variables (Host & Microbiome)

"I treated 20 mice, but only 4 developed tumors."

DMH is an indirect carcinogen . It must be metabolized by the liver and the gut microbiota to become active.

The Metabolic Activation Pathway

The following diagram illustrates why liver function and gut bacteria are both required for tumor induction.

Caption: Figure 1.[1][4][5] The Obligate Metabolic Loop. Note that the liver detoxifies MAM into a glucuronide, which must be re-activated by bacterial enzymes in the colon [3].

Strain Susceptibility Matrix

Genetic background dictates the expression of alkyl-DNA glycosylase (repair enzyme) and proliferative response.

| Strain | Susceptibility | Recommended Use | Notes |

| ICR / Ha | High | Pure DMH studies | 80–100% incidence. The "Gold Standard" for DMH. |

| SWR / J | High | Pure DMH studies | High sensitivity to DNA alkylation. |

| Balb/c | Moderate | Drug testing | Consistent but requires longer induction (20+ weeks). |

| C57BL/6 | Low / Resistant | AOM/DSS Models | NOT recommended for DMH alone. Requires Dextran Sodium Sulfate (DSS) to promote inflammation [4]. |

| AKR | Resistant | Negative Controls | High levels of repair enzymes prevent tumor formation. |

Troubleshooting Q&A:

-

Q: Can I use antibiotics during the study?

-

A: No. Antibiotics suppress colonic bacteria that produce

-glucuronidase. Without this enzyme, MAM-Glucuronide is excreted in feces without releasing the carcinogenic methyl diazonium ion.

-

-

Q: Why C57BL/6?

-

A: If you must use C57BL/6 (e.g., for transgenic knockouts), you must switch to the AOM/DSS protocol (Azoxymethane + Dextran Sodium Sulfate) rather than chronic DMH dosing, as they are naturally resistant to alkylating agents [5].

-

Module 3: Dosing & Administration

"The tumors are not progressing to carcinoma."

Standardized Dosing Protocol

-

Dose: 20 mg/kg body weight.[1]

-

Route: Subcutaneous (SC) in the groin or Intraperitoneal (IP). SC is preferred to minimize "first-pass" clearance speed, allowing sustained release.

-

Frequency: Once weekly.

-

Duration:

-

Initiation: 12–15 weeks of injections.

-

Latency: Sacrifice at week 20–24.

-

-

Dietary Factor (The Accelerator):

-

Low-fat diets result in low tumor yield.

-

Recommendation: Use a High-Fat Diet (20% fat, e.g., corn oil or lard) to increase bile acid secretion. Bile acids act as tumor promoters [6].[1]

-

Module 4: Troubleshooting Logic Tree

Use this flowchart to diagnose your specific failure mode.

Caption: Figure 2. Diagnostic Decision Tree for DMH Experimental Failure.

References

-

Moser, R. D., et al. (2015). Induction of Colon Cancer in Mice with 1,2-Dimethylhydrazine.[4][6][7][8][9][10][11][12] Cold Spring Harbor Protocols. Link

-

MedChemExpress. (2024).[13] N,N'-Dimethylhydrazine dihydrochloride Product Safety & Handling. MCE Technical Data. Link

-

Fiala, E. S. (1977). Investigations into the metabolism and mode of action of the colon carcinogens 1,2-dimethylhydrazine and azoxymethane. Cancer, 40(5 Suppl), 2436–2445. Link

-

Rosenberg, D. W., et al. (2009). Mouse models for the study of colon carcinogenesis. Carcinogenesis, 30(2), 183–196. Link

-

Diwan, B. A., et al. (1977). Strain-dependent differences in susceptibility to 1,2-dimethylhydrazine in mice. Journal of the National Cancer Institute. Link

-

Wargovich, M. J., & Felkner, I. C. (1982). Metabolic activation of DMH by colonic microsomes: a process influenced by type of dietary fat.[11] Nutrition and Cancer, 4(2), 146–153. Link

Sources

- 1. journal.waocp.org [journal.waocp.org]

- 2. 1,2-Dimethylhydrazine dihydrochloride | C2H10Cl2N2 | CID 9380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Potential Chemopreventive Effect of Andrographis paniculata on 1,2-Dimethylhydrazine and High-Fat-Diet-Induced Colorectal Cancer in Sprague Dawley Rats | MDPI [mdpi.com]

- 5. An Integrative Approach to Characterize the Early Phases of Dimethylhydrazine-Induced Colorectal Carcinogenesis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of Colon Cancer in Mice with 1,2-Dimethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,2-Dimethylhydrazine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Susceptibility of different mice species to chemical induction of colorectal cancer by 1,2-dimethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genetics of colon carcinogenesis in mice treated with 1,2-dimethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic activation of DMH by colonic microsomes: a process influenced by type of dietary fat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biochemical and molecular aspects of 1,2-dimethylhydrazine (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

Minimizing toxicity and side effects of DMH in animal models.

Topic: Minimizing Toxicity and Side Effects of 1,2-Dimethylhydrazine (DMH) in Animal Models

Welcome to the DMH Model Technical Support Portal. This guide addresses the high mortality and off-target toxicity often associated with chemically induced Colorectal Cancer (CRC) models. DMH is a pro-carcinogen requiring metabolic activation; its volatility and oxidative potential frequently lead to experimental failure before tumors develop.

Module 1: Formulation & Stability (Root Cause Analysis)

Current Status: Most "toxicity" reports we receive are actually issues with compound degradation or improper pH, leading to acute chemical burns or erratic dosing.

Q: My DMH solution turns yellow/brown after a few hours. Is it safe to use?

A: No. A color change indicates auto-oxidation. DMH is highly unstable in aqueous solution at neutral/alkaline pH without stabilization. Injecting oxidized DMH causes erratic tumor induction and massive systemic inflammation.